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Compound of Interest

Compound Name: Tridecanoyl chloride

Cat. No.: B093126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tridecanoyl chloride (C13H25ClO), a long-chain acyl chloride, is a versatile reagent in

organic synthesis, primarily utilized for the introduction of the tridecanoyl group into various

molecules. Its reactivity as an acylating agent makes it a valuable building block in the

synthesis of a diverse range of compounds, including specialty surfactants, biologically active

molecules, and modified materials. This document provides detailed application notes and

experimental protocols for the use of tridecanoyl chloride in several key synthetic

transformations.

Physical and Chemical Properties
A summary of the key physical and chemical properties of tridecanoyl chloride is presented in

Table 1.
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Property Value Reference

CAS Number 17746-06-4 [1]

Molecular Formula C₁₃H₂₅ClO [1]

Molecular Weight 232.79 g/mol [1]

Appearance
Colorless to light yellow oily

liquid

Boiling Point 148-150 °C at 10 mmHg

Density 0.91 g/mL at 25 °C

Purity >98% [1]

Applications in Organic Synthesis
Tridecanoyl chloride is a key reagent in several important organic reactions, including:

Friedel-Crafts Acylation: For the synthesis of aryl ketones.

N-Acylation: For the preparation of amides, including N-acyl amino acids and N-acyl

homoserine lactones.

O-Acylation: For the synthesis of esters, such as mono- and diacylglycerols.

Surface Modification: For the functionalization of polymers and other materials to alter their

surface properties.

I. Friedel-Crafts Acylation: Synthesis of Aryl
Ketones
The Friedel-Crafts acylation is a classic method for the formation of a carbon-carbon bond

between an aromatic ring and an acyl group, leading to the synthesis of aryl ketones. These

ketones are valuable intermediates in the synthesis of pharmaceuticals and other fine

chemicals.
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Reaction Scheme: Acylation of Anisole

Reactants

Reagents

Products

Tridecanoyl Chloride

4-Methoxy-1-tridecanoylbenzene

Anisole

AlCl₃ (Lewis Acid)

Catalyst

DCM (Solvent)

Solvent

HCl

Click to download full resolution via product page

Caption: Friedel-Crafts acylation of anisole with tridecanoyl chloride.

Experimental Protocol: Synthesis of 4-Methoxy-1-
tridecanoylbenzene
This protocol is adapted from a general procedure for the Friedel-Crafts acylation of anisole.

Materials:

Tridecanoyl chloride (1.0 eq)

Anisole (1.1 eq)

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
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Dichloromethane (DCM), anhydrous

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous

aluminum chloride (1.2 eq) and anhydrous DCM.

Cool the suspension to 0 °C in an ice bath.

Add anisole (1.1 eq) to the stirred suspension.

Add a solution of tridecanoyl chloride (1.0 eq) in anhydrous DCM dropwise via the

dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours.

Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50

mL).

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the desired aryl ketone.

Quantitative Data (Expected):

Reactant
1

Reactant
2

Catalyst Solvent
Reaction
Time (h)

Temperat
ure (°C)

Yield (%)

Tridecanoy

l Chloride
Anisole AlCl₃ DCM 3-4 0 to RT 75-85

II. N-Acylation Reactions
Tridecanoyl chloride readily reacts with primary and secondary amines to form stable amide

bonds. This reaction is fundamental in the synthesis of various biologically relevant molecules.

A. Synthesis of N-Tridecanoylglycine
N-acyl amino acids are a class of surfactants with excellent biocompatibility and foaming

properties.

Reaction Scheme: Acylation of Glycine

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b093126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Reagents

Products

Tridecanoyl Chloride

N-Tridecanoylglycine

Glycine

NaOH (aq)

Base

Acetone (Co-solvent)

Solvent

NaCl

H₂O

Click to download full resolution via product page

Caption: Schotten-Baumann reaction for the synthesis of N-Tridecanoylglycine.

Experimental Protocol: Synthesis of N-
Tridecanoylglycine
This protocol is based on the Schotten-Baumann reaction conditions for the acylation of amino

acids.

Materials:

Tridecanoyl chloride (1.0 eq)

Glycine (1.1 eq)

Sodium hydroxide (NaOH) (2.2 eq)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/product/b093126?utm_src=pdf-body-img
https://www.benchchem.com/product/b093126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetone

Hydrochloric acid (concentrated)

Deionized water

Procedure:

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a pH meter,

dissolve glycine (1.1 eq) and sodium hydroxide (1.1 eq) in deionized water.

Cool the solution to 10-15 °C in an ice-water bath.

Simultaneously, add tridecanoyl chloride (1.0 eq) dissolved in acetone and a solution of

sodium hydroxide (1.1 eq) in water dropwise from separate dropping funnels over a period of

1 hour, maintaining the pH of the reaction mixture between 10 and 11.

After the addition is complete, continue stirring for an additional 2 hours at room

temperature.

Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric

acid to precipitate the product.

Filter the white precipitate, wash thoroughly with cold deionized water, and dry under

vacuum to yield N-tridecanoylglycine.

Quantitative Data (Expected):

Reactant
1

Reactant
2

Base Solvent
Reaction
Time (h)

Temperat
ure (°C)

Yield (%)

Tridecanoy

l Chloride
Glycine NaOH

Water/Acet

one
3 10-25 85-95

B. Synthesis of N-Tridecanoyl-L-Homoserine Lactone
N-acyl homoserine lactones (AHLs) are signaling molecules involved in bacterial quorum

sensing. The synthesis of these molecules is crucial for studying bacterial communication and
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for the development of anti-biofilm agents.

Reaction Scheme: Acylation of L-Homoserine Lactone

Reactants

Reagents

Products

Tridecanoyl Chloride

N-Tridecanoyl-L-Homoserine
Lactone

L-Homoserine Lactone
Hydrobromide

Triethylamine (Base)

Base

DCM (Solvent)

Solvent

Triethylamine
Hydrochloride

Click to download full resolution via product page

Caption: Synthesis of N-Tridecanoyl-L-Homoserine Lactone.

Experimental Protocol: Synthesis of N-Tridecanoyl-L-
Homoserine Lactone
This protocol is adapted from a general procedure for the synthesis of N-acyl homoserine

lactones.

Materials:

Tridecanoyl chloride (1.0 eq)
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L-Homoserine lactone hydrobromide (1.1 eq)

Triethylamine (Et₃N) (2.5 eq)

Dichloromethane (DCM), anhydrous

Procedure:

Suspend L-homoserine lactone hydrobromide (1.1 eq) in anhydrous DCM in a round-bottom

flask under a nitrogen atmosphere.

Cool the suspension to 0 °C and add triethylamine (2.5 eq) dropwise.

Stir the mixture at 0 °C for 30 minutes.

Add a solution of tridecanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction

mixture.

Allow the reaction to warm to room temperature and stir overnight.

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl

acetate/hexane gradient) to obtain N-tridecanoyl-L-homoserine lactone.

Quantitative Data (Expected):

Reactant
1

Reactant
2

Base Solvent
Reaction
Time (h)

Temperat
ure (°C)

Yield (%)

Tridecanoy

l Chloride

L-

Homoserin

e Lactone

HBr

Et₃N DCM 12-16 0 to RT 60-75
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III. O-Acylation: Synthesis of Esters
Tridecanoyl chloride is an effective reagent for the esterification of alcohols, a fundamental

transformation in organic synthesis for the production of lipids, plasticizers, and other functional

molecules.

Reaction Scheme: Acylation of Ethanolamine

Reactants

Reagents

Products

Tridecanoyl Chloride

N-(2-hydroxyethyl)tridecanamide
(Major Product)

Ethanolamine

Pyridine (Base/Catalyst)

Base

THF (Solvent)

Solvent

Pyridine Hydrochloride

Click to download full resolution via product page

Caption: Reaction of tridecanoyl chloride with ethanolamine.

Experimental Protocol: Acylation of Ethanolamine
In the reaction with ethanolamine, N-acylation is generally favored over O-acylation due to the

higher nucleophilicity of the amine group.

Materials:
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Tridecanoyl chloride (1.0 eq)

Ethanolamine (1.1 eq)

Pyridine (1.2 eq)

Tetrahydrofuran (THF), anhydrous

Procedure:

Dissolve ethanolamine (1.1 eq) and pyridine (1.2 eq) in anhydrous THF in a round-bottom

flask under a nitrogen atmosphere.

Cool the solution to 0 °C in an ice bath.

Add a solution of tridecanoyl chloride (1.0 eq) in anhydrous THF dropwise to the stirred

solution.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Filter the reaction mixture to remove pyridine hydrochloride.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the

crude product, which can be further purified by recrystallization or column chromatography.

Quantitative Data (Expected):

Reactant
1

Reactant
2

Base Solvent
Reaction
Time (h)

Temperat
ure (°C)

Yield (%)

Tridecanoy

l Chloride

Ethanolami

ne
Pyridine THF 4-6 0 to RT 80-90
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IV. Surface Modification of Polymers
Tridecanoyl chloride can be used to modify the surface of polymers containing hydroxyl or

amine groups. This modification can impart hydrophobicity to the polymer surface, which can

be useful in various applications, such as in the fabrication of medical devices and specialized

coatings.

Logical Workflow: Surface Grafting onto a Hydroxylated
Polymer

Workflow for Polymer Surface Modification

1. Polymer Substrate
(with -OH groups)

2. Activation/Swelling
(e.g., with solvent)

3. Reaction with
Tridecanoyl Chloride

4. Quenching and Washing

5. Drying

6. Characterization
(e.g., Contact Angle, XPS)
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Click to download full resolution via product page

Caption: General workflow for the surface modification of a hydroxylated polymer.

Experimental Protocol: Surface Modification of a
Hydroxylated Polymer Film
This is a general protocol that can be adapted for various hydroxyl-containing polymers (e.g.,

cellulose, polyvinyl alcohol).

Materials:

Polymer film with surface hydroxyl groups

Tridecanoyl chloride

Anhydrous toluene

Anhydrous pyridine

Acetone

Deionized water

Procedure:

Clean the polymer film by sonicating in acetone and then deionized water, followed by drying

under a stream of nitrogen.

Immerse the dried polymer film in a solution of tridecanoyl chloride (e.g., 0.1 M) and

pyridine (e.g., 0.12 M) in anhydrous toluene.

Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for a defined period

(e.g., 4-24 hours) under a nitrogen atmosphere.

After the reaction, remove the film and wash it sequentially with toluene, acetone, and

deionized water to remove any unreacted reagents and byproducts.
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Dry the modified polymer film under vacuum.

Characterize the surface modification using techniques such as contact angle measurement

(to assess hydrophobicity) and X-ray Photoelectron Spectroscopy (XPS) (to confirm the

presence of the acyl group).

Expected Outcome:

The successful grafting of the tridecanoyl chains onto the polymer surface will result in an

increase in the water contact angle, indicating a more hydrophobic surface. XPS analysis

should show an increase in the carbon content and the appearance of a C=O peak in the C1s

spectrum.

Polymer
Substrate

Reagent
Catalyst/
Base

Solvent
Reaction
Time (h)

Temperat
ure (°C)

Expected
Outcome

Hydroxylat

ed Polymer

Tridecanoy

l Chloride
Pyridine Toluene 4-24 60-80

Increased

Hydrophobi

city

Safety Information
Tridecanoyl chloride is a corrosive and moisture-sensitive compound. It should be handled in

a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety

glasses, lab coat) should be worn. It reacts with water to produce hydrochloric acid.

Disclaimer: The provided protocols are intended for guidance and should be adapted and

optimized by qualified personnel in a laboratory setting. All chemical reactions should be

performed with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Tridecanoyl Chloride in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093126#use-of-tridecanoyl-chloride-in-organic-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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